1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-3-5-17(6-4-16)28-15-20(27)26-13-11-25(12-14-26)19-8-7-18(22-23-19)24-9-1-2-10-24/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWULHNTMGQZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Introduction of the pyrrole ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate pyrrole derivative.
Attachment of the piperazine ring: The piperazine ring can be attached through nucleophilic substitution reactions.
Incorporation of the chlorophenoxy group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Features and Modifications
The table below compares key structural attributes and substituents of analogous compounds:
Key Observations :
- Heterocyclic Variations : The target compound’s pyridazine-pyrrole system (vs. pyridine in UDO or thiophene in MK47) may influence electronic properties and binding selectivity .
- Piperazine Linker : All analogs retain the piperazine core, critical for conformational flexibility and receptor interactions .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: Trifluoromethyl groups (UDO, MK47) enhance lipophilicity (LogP >3), whereas the target compound’s 4-chlorophenoxy group may reduce LogP, favoring aqueous solubility .
- Metabolic Stability : Piperazine derivatives with bulky substituents (e.g., dichloro-benzyloxy in Example 1.1) resist CYP450 metabolism, whereas pyrrole-containing systems (target compound) may undergo oxidation .
Biological Activity
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features several key structural components:
- Pyrrole Ring : Known for its role in various biological activities.
- Pyridazine Ring : Often associated with neuroactive properties.
- Piperazine Moiety : Commonly found in many pharmacologically active compounds.
The molecular formula is , with a molecular weight of approximately 363.84 g/mol.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:
- HT-29 (Colorectal Cancer)
- J774A.1 (Macrophage Cell Line)
Table 1 summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT-29 | 12.5 | |
| J774A.1 | 15.3 |
Neuroprotective Effects
Research has highlighted the neuroprotective potential of this compound, particularly through its interaction with dopamine receptors. SAR studies suggest that modifications to the piperazine and pyridazine rings can enhance selectivity towards D3 dopamine receptors while reducing D2 receptor activity, which is crucial for minimizing side effects associated with antipsychotic medications.
Table 2 presents the D3 receptor agonist activity of various analogs:
| Compound ID | EC50 (nM) | Emax (%) | D2R Activity |
|---|---|---|---|
| Original | 710 ± 150 | 102 ± 4.2 | Inactive |
| Analog A | 278 ± 62 | 36 ± 3.1 | Inactive |
| Analog B | 98 ± 21 | 95 ± 6 | >100,000 |
The biological activity of this compound is believed to stem from its ability to interact with multiple biological targets:
- Dopamine Receptors : Modulates neurotransmitter activity, potentially aiding in the treatment of neurodegenerative diseases.
- Cell Cycle Regulation : Induces apoptosis in cancer cells by disrupting cell cycle progression.
Case Studies
Recent studies have explored the efficacy of this compound in animal models:
- Antitumor Efficacy : In a mouse model of colorectal cancer, treatment with the compound resulted in a significant reduction in tumor size compared to controls, demonstrating its potential as a therapeutic agent.
- Neuroprotection in Parkinson's Disease Models : The compound showed promise in reducing neuroinflammation and protecting dopaminergic neurons in rodent models, suggesting its potential application in treating Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
